N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide
Overview
Description
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TFB belongs to the class of benzamides and is structurally similar to other compounds such as clozapine and risperidone, which are used as antipsychotic drugs.
Scientific Research Applications
1. Hydrogen Bonding and Molecular Interactions
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide demonstrates interesting properties in hydrogen bonding and molecular interactions. Studies have shown the occurrence of short hydrogen bonds with organic fluorine in this compound, providing insights into its structural characteristics. The strength of these bonds is significant, as they constitute about 30-40% of the strength of a strong traditional hydrogen bond in amides. This aspect of this compound has implications in the field of crystal engineering and molecular design (Panini & Chopra, 2014).
2. Antimicrobial Properties
Research has also explored the antimicrobial properties of derivatives of this compound. Thiourea derivatives of similar compounds have shown significant anti-pathogenic activity, particularly against bacteria known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of this compound derivatives in developing new antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).
3. Crystallography and Polymorphism
The compound has been studied for its crystallography and polymorphism, showing that it can exhibit dimorphic behavior. This is analyzed in terms of morphology and crystal structure, highlighting the substance's potential for various applications in materials science. The different forms of the compound, such as needles and thin plates, crystallize in different space groups, influenced by hydrogen bonds and weak intermolecular interactions (Chopra & Row, 2005).
4. Synthesis and Spectroscopic Properties
The synthesis and spectroscopic properties of this compound have been the subject of various studies. These studies provide insights into the methods of synthesis and the resulting molecular and structural characteristics, contributing to our understanding of the compound's chemical behavior and potential applications in different scientific fields (Suchetan, Suresha, Naveen & Lokanath, 2016).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-11-5-7-12(8-6-11)19-13(20)9-1-3-10(4-2-9)14(16,17)18/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNOLNNZAPZNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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